
1-(2-Chlorophenyl)propan-1-amine
hydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name:
1-(2-Chlorophenyl)propan-1-amine

hydrochloride

CAS No.: 40023-85-6

Cat. No.: B1530357 Get Quote

Technical Monograph: 1-(2-Chlorophenyl)propan-1-amine Hydrochloride

Executive Summary
1-(2-Chlorophenyl)propan-1-amine hydrochloride (CAS: 40023-85-6) is a specialized

benzylic amine intermediate used primarily in the synthesis of central nervous system (CNS)

active pharmaceutical ingredients. Structurally, it consists of a propyl chain substituted at the

C1 position with a 2-chlorophenyl moiety.[1] Unlike its regioisomer 2-(2-chlorophenyl)propan-2-

amine (a clozapine precursor), this compound features a chiral center at the benzylic carbon,

making it a critical scaffold for asymmetric synthesis of norepinephrine/serotonin reuptake

inhibitors and related monoamine transporter modulators.

Molecular Architecture & Identifiers
The molecule is defined by the steric bulk of the ortho-chloro substituent, which influences the

rotational barrier of the phenyl ring and the accessibility of the amine group.
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Parameter Technical Specification

IUPAC Name
1-(2-Chlorophenyl)propan-1-amine

hydrochloride

Common Synonyms
-Ethyl-2-chlorobenzylamine HCl; 2-Chloro-

-ethylbenzenemethanamine HCl

CAS Number (Racemic) 40023-85-6

CAS Number (R-Isomer) 1213532-54-7

CAS Number (S-Isomer) 873893-94-8

Molecular Formula

C

H

ClN

HCl

Molecular Weight 206.11 g/mol

Chirality One stereocenter at C1 (Benzylic position)

Structural Visualization
The following diagram illustrates the connectivity and the critical benzylic chiral center which

serves as the site for salt formation.
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Caption: Functional connectivity map highlighting the steric influence of the ortho-chloro group

on the benzylic amine.

Physicochemical Profile
Understanding the physical behavior of this salt is crucial for formulation and reaction

optimization.

Solubility: Highly soluble in water and lower alcohols (methanol, ethanol) due to the ionic

character of the hydrochloride salt. Limited solubility in non-polar solvents (hexane, diethyl

ether).

pKa: The conjugate acid of the amine typically exhibits a pKa in the range of 9.0 – 9.5,

making it protonated at physiological pH.

Hygroscopicity: As an HCl salt, the compound is moderately hygroscopic. It requires storage

under desiccant conditions to prevent deliquescence, which complicates precise

stoichiometric weighing.

Stability: Chemically stable under standard conditions. The ortho-chloro group provides

metabolic resistance against ring hydroxylation compared to unsubstituted analogs.

Synthetic Pathways
The industrial synthesis prioritizes the Reductive Amination pathway due to its scalability and

atom economy. A secondary route involves Grignard addition, often reserved for small-scale

enantioselective preparations.

Primary Route: Reductive Amination
This method converts 2'-chloropropiophenone to the amine via an oxime or imine intermediate.

Protocol Overview:

Condensation: Reaction of 1-(2-chlorophenyl)propan-1-one with hydroxylamine

hydrochloride to form the oxime.

Reduction: Catalytic hydrogenation (Pd/C or Raney Ni) or hydride reduction (LiAlH
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) of the oxime to the primary amine.

Salt Formation: Precipitation with anhydrous HCl in diethyl ether or isopropanol.

Start: 1-(2-Chlorophenyl)propan-1-one
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Caption: Step-wise synthetic workflow from the propiophenone precursor to the final

hydrochloride salt.

Critical Process Parameters (CPPs):
Oxime Geometry: The steric bulk of the 2-chloro substituent may favor the E-isomer of the

oxime, affecting the rate of reduction.

Reduction Control: If using catalytic hydrogenation, pressure and temperature must be

controlled to prevent dechlorination of the aromatic ring.

Analytical Characterization

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1530357?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1530357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Validation of the structure requires a multi-modal approach. The following spectral features are

diagnostic for 1-(2-chlorophenyl)propan-1-amine HCl.

Nuclear Magnetic Resonance (NMR)
H NMR (DMSO-d

, 400 MHz):

8.3–8.6 ppm (br s, 3H): Ammonium protons (-NH

). Broadening indicates exchangeable protons.

7.4–7.6 ppm (m, 4H): Aromatic protons. The 2-chloro substitution pattern disrupts the
symmetry, creating a complex multiplet rather than a clear AA'BB' system.

4.4–4.6 ppm (t or dd, 1H): Benzylic methine (-CH-NH

). This signal is deshielded by both the phenyl ring and the ammonium group.

1.8–2.0 ppm (m, 2H): Methylene protons of the ethyl group (-CH

-CH

).

0.8–0.9 ppm (t, 3H): Terminal methyl group (-CH

).

Infrared Spectroscopy (FT-IR)
2800–3200 cm

: Broad, strong absorption characteristic of the N-H stretch in primary amine salts.

750–770 cm

: Strong C-Cl stretching vibration, diagnostic of the ortho-substituted chloroarene.

Mass Spectrometry (LC-MS)
Molecular Ion: [M+H]
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observed at m/z 170/172 (3:1 ratio due to

Cl/

Cl isotopes).

Fragmentation: Major fragment at m/z 141 (loss of ethyl group, [M-C

H

]

) or m/z 153 (loss of NH

).

Applications in Drug Development
This molecule serves as a versatile Chiral Building Block. Its specific utility lies in:

Monoamine Transporter Ligands: The scaffold mimics the structure of amphetamines and

cathinones but with altered binding kinetics due to the 2-chloro steric block. It is investigated

for selectivity between NET (Norepinephrine Transporter) and DAT (Dopamine Transporter).

Resolution Agent: The enantiomerically pure forms (R or S) are used to induce

diastereomeric crystallization in the resolution of chiral acids.

Fragment-Based Drug Design (FBDD): Used as a "warhead" in fragment libraries to probe

hydrophobic pockets in GPCRs where the ortho-chloro group provides a specific

conformational lock.

Safety & Handling
Hazard Classification: GHS07 (Irritant).

Handling:

Inhalation: Dust is a respiratory irritant. Use a localized exhaust hood.

Skin/Eye: Causes severe irritation. Wear nitrile gloves and safety goggles.
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Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent moisture

absorption and subsequent clumping or hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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